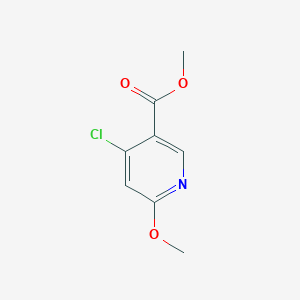

Methyl 4-chloro-6-methoxynicotinate

Description

Significance of Pyridine (B92270) Derivatives as Versatile Building Blocks in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif found in a vast array of important molecules, including pharmaceuticals, agrochemicals, and functional materials. google.comsigmaaldrich.com Its structural relation to benzene, with a nitrogen atom replacing a carbon-hydrogen unit, imparts unique electronic properties and reactivity, making it a weak base and enabling it to participate in a wide range of chemical transformations. pharmalego.com

The utility of pyridines as building blocks stems from their stability and the various methods available to modify the ring. chemicalbook.com Chemists have developed numerous strategies for synthesizing substituted pyridines, such as the Hantzsch pyridine synthesis, condensation reactions, and modern cross-coupling techniques. google.compharmalego.com These methods allow for the precise installation of different functional groups onto the pyridine core, creating a diverse toolkit of reagents for constructing complex target molecules.

Contextualization of Halogenated and Alkoxylated Nicotinates in Advanced Chemical Research

Halogenated and alkoxylated nicotinates, a specific subset of pyridine derivatives, are of significant interest in advanced chemical research, particularly in the field of medicinal chemistry. The incorporation of halogen atoms (like chlorine) and alkoxy groups (like methoxy) onto the nicotinate (B505614) framework provides chemists with powerful tools for molecular design.

The halogen atom, in this case chlorine, serves two primary purposes. It acts as a leaving group, providing a reactive handle for nucleophilic aromatic substitution reactions, which allows for the straightforward introduction of other functionalities. Secondly, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence a molecule's conformation and its ability to bind to biological targets. The methoxy (B1213986) group, an electron-donating group, modulates the electronic environment of the pyridine ring, affecting its reactivity and the properties of the final molecule. This dual functionalization is exemplified in a patent where methyl 4,6-dichloropyridine-3-carboxylate is selectively reacted with sodium methoxide (B1231860) to replace one chlorine atom, yielding Methyl 4-chloro-6-methoxynicotinate. google.com This process leaves the chlorine at the 4-position available for subsequent synthetic transformations. google.com

Overview of Research Trajectories for Substituted Nicotinate Esters

Research involving substituted nicotinate esters, such as Methyl 4-chloro-6-methoxynicotinate, is primarily focused on their application as intermediates in the synthesis of complex, high-value molecules. The ester functional group itself can be readily hydrolyzed to a carboxylic acid or converted into an amide, providing further avenues for molecular elaboration.

The overarching research trajectory is to utilize these pre-functionalized building blocks to streamline the synthesis of new chemical entities with specific functions. A prominent example is the use of Methyl 4-chloro-6-methoxynicotinate as a key intermediate in the development of MRGPRX2 antagonists, which are investigated for their potential therapeutic effects in inflammatory conditions. google.com This demonstrates the role of such compounds in enabling the efficient construction of novel drug candidates, where the specific substitution pattern of the starting nicotinate ester is crucial for achieving the desired final structure and activity.

Chemical Compound Data

Table 1: Properties of Methyl 4-chloro-6-methoxynicotinate

| Property | Value | Source |

|---|---|---|

| CAS Number | 848953-45-7 | pharmalego.comchemicalbook.com |

| Molecular Formula | C₈H₈ClNO₃ | chemicalbook.com |

| Molecular Weight | 201.61 g/mol | chemicalbook.com |

Detailed Research Findings

The primary utility of Methyl 4-chloro-6-methoxynicotinate is as a chemical intermediate. Its synthesis and subsequent use are detailed in patent literature focused on creating new pharmacologically active agents.

Table 2: Synthesis of Methyl 4-chloro-6-methoxynicotinate

| Reaction Step | Details |

|---|---|

| Starting Material | Methyl 4,6-dichloropyridine-3-carboxylate |

| Reagent | Sodium methoxide in methanol (B129727) |

| Conditions | The reaction mixture is stirred at 70 °C for 8 hours under a nitrogen atmosphere. |

| Process | This reaction is a nucleophilic aromatic substitution where the methoxide ion selectively displaces the chlorine atom at the 6-position of the pyridine ring. The chlorine at the 4-position remains, yielding the target compound. |

| Source | google.com |

This synthesized Methyl 4-chloro-6-methoxynicotinate is then used as a building block. For instance, it can be further reacted to form amides, which are key components of the targeted MRGPRX2 antagonists. google.com This two-step process—first creating the specific nicotinate building block and then using it to construct a larger molecule—is a common and efficient strategy in modern synthetic chemistry.

An exploration of the chemical synthesis of Methyl 4-chloro-6-methoxynicotinate reveals a variety of strategic approaches, focusing on the construction of the core pyridine structure, the introduction of key functional groups, and the precise control of substituent placement. The methodologies range from foundational cyclization reactions to direct functional group manipulations, ensuring the efficient and regioselective production of this specific isomer.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYNSSWMZJRJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of Methyl 4 Chloro 6 Methoxynicotinate

Reactivity at the C-4 Chloro Substituent

The chloro substituent at the C-4 position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution (SNAr) at the C-4 position. The chlorine atom can be displaced by a range of nucleophiles.

A notable example of this reactivity is observed in the synthesis of the parent compound itself. The treatment of methyl 4,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures results in the selective substitution of the chloro group at the 6-position to yield Methyl 4-chloro-6-methoxynicotinate. This demonstrates the susceptibility of chloropyridines to nucleophilic attack, a principle that can be extended to the C-4 position with appropriate nucleophiles.

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| Methyl 4,6-dichloropyridine-3-carboxylate | Sodium methoxide | Methanol | 70 °C | Methyl 4-chloro-6-methoxynicotinate | 10.22% |

This table showcases the synthesis of the title compound via a nucleophilic aromatic substitution reaction.

Further studies on analogous 4-chloropyridine (B1293800) systems have shown that the chloro group can be readily displaced by various nucleophiles such as amines and alkoxides, suggesting that Methyl 4-chloro-6-methoxynicotinate would be a viable substrate for such transformations to introduce diverse functionalities at the C-4 position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The C-4 chloro substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyridine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.

While specific data for Suzuki-Miyaura coupling on Methyl 4-chloro-6-methoxynicotinate is not extensively documented in readily available literature, the general principles of this reaction are well-established for a wide range of aryl chlorides. organicchemistrytutor.com The reactivity in such couplings generally follows the order of I > Br > Cl, making chloroarenes the most challenging substrates. researchgate.net However, advancements in catalyst design, particularly the use of electron-rich and sterically hindered phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. organicchemistrytutor.com

A typical Suzuki-Miyaura reaction setup would involve the following components:

| Component | Role |

| Methyl 4-chloro-6-methoxynicotinate | Aryl halide substrate |

| Arylboronic acid | Coupling partner |

| Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) | Catalyst |

| Base (e.g., Na2CO3, K2CO3, Cs2CO3) | Activates the boronic acid |

| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction medium |

This table outlines the general components required for a Suzuki-Miyaura cross-coupling reaction.

The successful application of Suzuki-Miyaura coupling would enable the synthesis of a diverse library of 4-aryl-6-methoxynicotinates, which are valuable scaffolds in medicinal chemistry and materials science.

Direct C-H Functionalization Strategies Adjacent to the Chloro Group

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to the modification of aromatic systems. For Methyl 4-chloro-6-methoxynicotinate, the C-5 position, being adjacent to the chloro group, is a potential site for such transformations. The electronic environment of the pyridine ring, influenced by the nitrogen atom, the chloro, and the methoxycarbonyl groups, would play a crucial role in directing the regioselectivity of any C-H functionalization reaction.

While specific studies on the direct C-H functionalization of Methyl 4-chloro-6-methoxynicotinate are not prevalent, research on related 4-chloropyridine derivatives indicates that palladium-catalyzed C-H arylation can be a viable strategy. The choice of directing group and catalyst system is critical in achieving the desired regioselectivity.

Transformations Involving the C-6 Methoxy (B1213986) Group

The methoxy group at the C-6 position also offers opportunities for chemical modification, primarily through demethylation to reveal a hydroxyl group, which can then be further functionalized.

Selective Demethylation and Alkylation Studies

The cleavage of the methyl ether at the C-6 position to unmask the corresponding pyridone or hydroxypyridine is a key transformation. This can typically be achieved using strong acids like HBr or Lewis acids such as BBr3. The resulting hydroxyl group can then be subjected to alkylation or other modifications.

Various reagents have been developed for the O-demethylation of aryl methyl ethers, each with its own advantages and limitations regarding reaction conditions and functional group tolerance.

| Reagent | Conditions | Comments |

| Boron tribromide (BBr3) | Typically in an inert solvent like CH2Cl2 at low temperatures | Highly effective but sensitive to moisture. |

| Hydrobromic acid (HBr) | Often used as a concentrated aqueous solution at high temperatures | Harsh conditions that may not be suitable for sensitive substrates. |

| Thiophenols | In the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) | Milder conditions, but can be malodorous. |

| Aluminum chloride (AlCl3) | Lewis acid catalyst, often used in Friedel-Crafts reactions | Can also promote other reactions. |

This table presents a selection of common reagents for the O-demethylation of aryl methyl ethers.

The choice of demethylating agent for Methyl 4-chloro-6-methoxynicotinate would need to be carefully considered to avoid undesired side reactions, such as hydrolysis of the ester or reaction at the chloro substituent.

Chemical Conversions of the Methyl Ester Functionality

The methyl ester group of Methyl 4-chloro-6-methoxynicotinate is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids, other esters, and amides.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-6-methoxynicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often carried out with alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system, is a common method. The reaction proceeds via a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid.

Table 1: Representative Conditions for the Hydrolysis of a Related Methyl Ester

| Reactant | Reagents | Solvent | Conditions | Product |

|---|

Data adapted from a patent describing the hydrolysis of a similar ester derivative for illustrative purposes. mdpi.com

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For the transesterification of Methyl 4-chloro-6-methoxynicotinate, reacting it with a different alcohol (e.g., ethanol, isopropanol) in the presence of a catalyst like sodium methoxide or a strong acid would yield the corresponding ethyl or isopropyl ester. To drive the equilibrium towards the product side, it is common to use the alcohol reactant as the solvent. masterorganicchemistry.com

A known process for the synthesis of menthyl nicotinate (B505614) involves the transesterification of a C1-C4 alkyl ester of nicotinic acid with menthol (B31143) in the presence of an alkaline catalyst. rsc.orgccspublishing.org.cnnih.gov This demonstrates the feasibility of such reactions on the pyridine-3-carboxylate scaffold.

Table 2: General Conditions for the Transesterification of a Methyl Nicotinate Derivative

| Reactant | Alcohol | Catalyst | Conditions | Product |

|---|

The methyl ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by the amine itself or an external catalyst. The direct amidation of esters is often slower than the amidation of more reactive carboxylic acid derivatives like acid chlorides. Therefore, a two-step process involving hydrolysis to the carboxylic acid followed by activation and reaction with an amine is a common alternative. nih.gov

However, direct amidation of esters is possible. For instance, the reaction of Methyl 4-chloro-6-methoxynicotinate with ammonia would yield 4-chloro-6-methoxynicotinamide. The use of ammonium (B1175870) salts like ammonium chloride can also serve as a source of ammonia for the amidation of acid chlorides, a related reactive species. ccspublishing.org.cn

Table 3: General Conditions for Amidation of a Methyl Nicotinate Derivative

| Reactant | Amine | Conditions | Product |

|---|

This table illustrates a general approach to amidation, as specific experimental data for the target compound is limited.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of Methyl 4-chloro-6-methoxynicotinate is crucial for predicting its reactivity and optimizing reaction conditions.

The key transformations of Methyl 4-chloro-6-methoxynicotinate primarily involve nucleophilic substitution reactions. The hydrolysis, transesterification, and amidation of the methyl ester group proceed through a nucleophilic acyl substitution mechanism. This involves the formation of a tetrahedral intermediate after the attack of a nucleophile on the carbonyl carbon. The stability of this intermediate and the nature of the leaving group determine the reaction's feasibility.

The substitution of the chlorine atom at the 4-position of the pyridine ring is another significant reaction. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is electron-deficient, which facilitates the attack of nucleophiles. The attack occurs preferentially at the 2- and 4-positions because the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. researchgate.netchemrxiv.org For Methyl 4-chloro-6-methoxynicotinate, a nucleophile would attack the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate, followed by the departure of the chloride ion to yield the substituted product. masterorganicchemistry.com The presence of the electron-withdrawing ester group and the methoxy group can influence the rate and regioselectivity of this substitution.

Kinetic studies on the substitution reactions of 2-chloropyrimidine (B141910) have shown that the reactions are typically second order, being first order in both the substrate and the nucleophile. zenodo.org Similar kinetics would be expected for the substitution reactions of Methyl 4-chloro-6-methoxynicotinate. The relative rates of reaction with different nucleophiles would provide a measure of their nucleophilicity towards this specific substrate.

Advanced Applications of Methyl 4 Chloro 6 Methoxynicotinate in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Complex Molecule Construction

The strategic placement of reactive sites on the pyridine (B92270) ring of Methyl 4-chloro-6-methoxynicotinate allows for a variety of chemical transformations, rendering it a highly sought-after intermediate in multi-step syntheses. The chloro group can be readily displaced through nucleophilic substitution, while the ester functionality offers a handle for modifications such as hydrolysis, amidation, or reduction.

Precursor for Advanced Pharmaceuticals Research (as synthetic intermediate)

Methyl 4-chloro-6-methoxynicotinate and its analogs serve as crucial intermediates in the synthesis of pharmacologically active molecules. nih.govmoldb.com A notable example is the synthesis of quinoline (B57606) derivatives, which are recognized for their potential in cancer research. For instance, the structurally related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been identified as a key intermediate for the synthesis of quinoline inhibitors that target signaling pathways involved in tumor growth. atlantis-press.com The synthesis of this intermediate highlights the utility of the chloro-methoxy-substituted aromatic core in constructing complex, biologically relevant scaffolds. atlantis-press.com The general availability of Methyl 4-chloro-6-methoxynicotinate as a research chemical facilitates its use in the exploration of new therapeutic agents. moldb.comsigmaaldrich.com

| Intermediate | Target Compound Class | Therapeutic Area |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Quinoline Inhibitors | Oncology |

Building Block for Agrochemicals Development (as synthetic intermediate)

While direct applications of Methyl 4-chloro-6-methoxynicotinate in commercial agrochemicals are not extensively documented in publicly available literature, the structural motifs present in this molecule are highly relevant to the agrochemical industry. Chloro-substituted pyridines and pyrimidines are common components of many herbicides and fungicides. For example, the synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been explored for creating compounds with potential herbicidal or fungicidal properties. nih.gov The reactivity of the chloro group allows for the introduction of various substituents, enabling the fine-tuning of biological activity. Given the structural similarities, Methyl 4-chloro-6-methoxynicotinate represents a potential starting material for the development of novel pesticides.

Contribution to Specialty and Fine Chemical Synthesis

The utility of Methyl 4-chloro-6-methoxynicotinate extends to the synthesis of specialty and fine chemicals. chemscene.com As a functionalized heterocyclic compound, it can be used to introduce the pyridyl moiety into larger, more complex molecules with specific desired properties. The ability to perform selective modifications at different positions of the pyridine ring makes it a valuable tool for chemists in academia and industry who are engaged in the design and synthesis of novel materials and compounds with tailored characteristics.

Synthesis of Novel Heterocyclic Scaffolds

The construction of complex heterocyclic systems is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. openmedicinalchemistryjournal.commdpi.com Methyl 4-chloro-6-methoxynicotinate provides a versatile platform for the synthesis of a variety of nitrogen-containing heterocycles. openmedicinalchemistryjournal.commdpi.com

Construction of Fused Pyridine Systems

The presence of the chloro and ester groups on the pyridine ring of Methyl 4-chloro-6-methoxynicotinate allows for annulation reactions to construct fused bicyclic and polycyclic heterocyclic systems. These reactions often involve the initial displacement of the chloride followed by a cyclization reaction onto the pyridine ring or the ester group. Such strategies are employed in the synthesis of various fused pyridine frameworks, which are prevalent in many biologically active compounds.

Incorporation into Diverse Nitrogen-Containing Heterocycles

The reactivity of Methyl 4-chloro-6-methoxynicotinate allows for its incorporation into a wide array of nitrogen-containing heterocycles. openmedicinalchemistryjournal.commdpi.com Through various cross-coupling reactions and multi-component reactions, the pyridine core of this intermediate can be elaborated to generate complex structures. For example, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in modern organic synthesis for the construction of diverse molecular libraries for screening purposes in drug discovery and materials science. The synthesis of monofluorinated nitrogen-containing heterocycles, for instance, highlights the importance of functionalized building blocks in accessing novel chemical space. researchgate.net

| Reaction Type | Potential Product Class |

| Nucleophilic Aromatic Substitution | Substituted Pyridines |

| Hydrolysis/Amidation | Nicotinic Acid Derivatives/Amides |

| Cross-Coupling Reactions | Aryl/Heteroaryl-substituted Pyridines |

| Annulation Reactions | Fused Pyridine Heterocycles |

Role in Catalyst Development and Ligand Synthesis

The strategic placement of substituents on the pyridine ring of Methyl 4-chloro-6-methoxynicotinate makes it a highly attractive scaffold for the development of specialized ligands for catalysis. Ligands are crucial components of catalysts, binding to a central metal atom and modulating its reactivity, selectivity, and stability. The electronic and steric properties of a ligand dictate the efficacy of the resulting catalyst in chemical transformations.

The development of novel ligands is a cornerstone of advancing transition metal catalysis, a field that has revolutionized organic synthesis. Nicotinate (B505614) derivatives, including Methyl 4-chloro-6-methoxynicotinate, serve as exceptional platforms for ligand design due to their inherent structural features.

The pyridine nitrogen atom and the carbonyl oxygen of the ester group in Methyl 4-chloro-6-methoxynicotinate can act as bidentate or monodentate coordination sites for a transition metal. More significantly, the chloro group at the 4-position is a key reactive handle. It functions as an excellent leaving group in nucleophilic aromatic substitution reactions and, crucially, in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of other functional groups, enabling the synthesis of a diverse library of ligands.

Key Reactions for Ligand Synthesis from Methyl 4-chloro-6-methoxynicotinate:

| Reaction | Reagent/Catalyst | Resulting Functionality | Significance in Ligand Design |

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | C-C bond (Aryl/Vinyl group) | Introduces sterically bulky or electronically diverse groups to tune catalyst properties. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | C-N bond (Amino group) | Creates ligands with nitrogen-based coordination sites, such as phosphine-aminopyridine ligands. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C-C bond (Alkynyl group) | Forms rigid, linear linkers within a ligand scaffold. |

| Stille Coupling | Organostannanes, Pd catalyst | C-C bond (Aryl/Alkyl/Vinyl group) | Offers an alternative to Suzuki coupling for introducing organic moieties. |

By employing these coupling strategies, chemists can systematically modify the nicotinate core to create ligands with tailored properties. For example, replacing the chloro group with a bulky phosphine-containing aryl group can generate a P,N-type bidentate ligand. Such ligands are highly sought after in asymmetric catalysis, where precise control over the steric environment of the metal center is essential for achieving high enantioselectivity. The methoxy (B1213986) group at the 6-position also plays a vital electronic role, donating electron density to the pyridine ring and influencing the binding affinity of the ligand to the metal center.

Research on related nicotinate structures has demonstrated their utility in forming robust coordination complexes. For instance, nicotinic acid itself has been incorporated into lanthanide-substituted polyoxometalate complexes that exhibit catalytic activity. This highlights the fundamental capacity of the nicotinate framework to participate in the construction of catalytically active metal centers. The principles of ligand substitution and the influence of trans effects are central to how these designed ligands function within a catalytic cycle, facilitating steps like oxidative addition and reductive elimination.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a major branch of catalysis, complementing metal-based systems. While direct organocatalytic applications of Methyl 4-chloro-6-methoxynicotinate are not yet widely reported, its structure suggests significant potential for investigation in this area.

The pyridine nitrogen is weakly basic and can function as a Lewis base catalyst. More importantly, it can be converted into a pyridinium (B92312) salt by N-alkylation. Chiral pyridinium salts derived from scaffolds like 4-dimethylaminopyridine (B28879) (DMAP) are well-established organocatalysts for a variety of asymmetric transformations.

Given its structure, Methyl 4-chloro-6-methoxynicotinate could serve as a precursor to novel organocatalysts:

Chiral Pyridinium Salts: The chloro group can be substituted with a chiral amine, followed by N-alkylation of the pyridine nitrogen to generate a chiral pyridinium salt. Such a catalyst could be explored in acyl transfer reactions or Michael additions.

N-Heterocyclic Carbene (NHC) Precursors: While less direct, modification of the pyridine ring could lead to the formation of pyridinium-based N-heterocyclic carbene precursors. NHCs are a powerful class of organocatalysts used in reactions like the benzoin (B196080) condensation.

The investigation into these potential applications would involve multi-step synthetic sequences starting from Methyl 4-chloro-6-methoxynicotinate to build more complex chiral architectures. The electronic influence of the methoxy and ester groups would be a key factor in modulating the reactivity and selectivity of any resulting organocatalyst.

Spectroscopic and Advanced Analytical Research on Methyl 4 Chloro 6 Methoxynicotinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Methyl 4-chloro-6-methoxynicotinate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Two-Dimensional NMR Techniques for Complete Structural Assignment

While one-dimensional ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for a molecule with the complexity of Methyl 4-chloro-6-methoxynicotinate.

An HSQC experiment correlates directly bonded proton and carbon atoms. For Methyl 4-chloro-6-methoxynicotinate, this would unequivocally link the proton signals of the two methoxy (B1213986) groups and the two aromatic protons to their respective carbon atoms. The HMBC spectrum, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the protons of the ester methyl group and the carbonyl carbon, as well as between the aromatic protons and the surrounding quaternary carbons of the pyridine (B92270) ring.

A complete assignment of the ¹H and ¹³C NMR signals for Methyl 4-chloro-6-methoxynicotinate, aided by 2D NMR, would look like the data presented in Table 1. Combining various 1D and 2D NMR experiments provides a robust spectroscopic approach for verifying the connectivity of carbons and protons in complex organic structures. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 4-chloro-6-methoxynicotinate

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~150 | - | H-5 → C-2 |

| 3 | ~120 | - | H-5, OCH₃ (ester) → C-3 |

| 4 | ~155 | - | H-5, OCH₃ (ring) → C-4 |

| 5 | ~110 | ~7.0 (s) | H-5 → C-3, C-4, C-6 |

| 6 | ~165 | - | H-5, OCH₃ (ring) → C-6 |

| C=O | ~168 | - | OCH₃ (ester) → C=O |

| OCH₃ (ester) | ~53 | ~3.9 (s) | OCH₃ (ester) → C=O, C-3 |

| OCH₃ (ring) | ~55 | ~4.0 (s) | OCH₃ (ring) → C-6, C-4 |

Note: The chemical shifts are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Conformational Analysis and Dynamic NMR Studies

The presence of the methoxy group on the pyridine ring introduces the possibility of rotational isomerism, which can be investigated using dynamic NMR (DNMR) studies. At room temperature, the rotation around the C-O bond of the methoxy group is typically fast on the NMR timescale, resulting in a single, time-averaged signal for the methoxy protons. However, by lowering the temperature, it may be possible to slow down this rotation to the point where distinct signals for different conformers can be observed.

While detailed DNMR studies on Methyl 4-chloro-6-methoxynicotinate are not extensively reported in the literature, studies on related methoxy-substituted aromatic systems have shown that the energy barrier to rotation can be determined by analyzing the changes in the NMR lineshape as a function of temperature. Such studies provide valuable information about the conformational preferences and the energetic landscape of the molecule. For some molecules, the native environment of a methyl group can persist up to high temperatures, indicating a stable conformation. nih.gov

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For Methyl 4-chloro-6-methoxynicotinate (C₈H₈ClNO₃), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope giving a peak at M+2 with approximately one-third the intensity of the main peak containing ³⁵Cl.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of Methyl 4-chloro-6-methoxynicotinate would be selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of gas-phase ions is crucial for structure assignment in tandem mass spectrometry. nih.gov The principal fragmentation of chloro compounds is often the loss of the halogen atom. miamioh.edu For Methyl 4-chloro-6-methoxynicotinate, likely fragmentation pathways would involve the loss of the chlorine atom, the methoxy group, or the ester methyl group. The analysis of these fragmentation pathways can confirm the connectivity of the different functional groups within the molecule. A key sequence procedure can be used for the automated tandem mass spectrometric analysis of compounds, allowing for the automatic preparation of fragmentation pathways. organicchemistrydata.org

Table 2: Predicted Major Fragments in the Tandem Mass Spectrum of Methyl 4-chloro-6-methoxynicotinate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 201/203 | 166/168 | CH₃• (from ester) |

| 201/203 | 170/172 | OCH₃• (from ring) |

| 201/203 | 142/144 | C₂H₃O₂• (from ester) |

| 201/203 | 166 | Cl• |

Note: The m/z values are for the monoisotopic masses.

Chromatographic Method Development and Optimization

Chromatographic techniques are essential for the separation and purification of Methyl 4-chloro-6-methoxynicotinate from reaction mixtures and for its quantitative analysis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for this purpose.

The development of a robust chromatographic method involves the optimization of several parameters to achieve good resolution, peak shape, and analysis time. For HPLC, this includes the choice of the stationary phase (e.g., C18, C8), the mobile phase composition (e.g., methanol (B129727)/water or acetonitrile (B52724)/water mixtures), the pH of the mobile phase, and the column temperature. For GC analysis, the selection of the appropriate column (in terms of stationary phase polarity and dimensions) and the optimization of the temperature program are critical. Many analytical methods have been published for the determination of chlorophenoxy acid methyl esters in various samples, often employing gas chromatography. nih.gov

A typical reversed-phase HPLC method for a compound like Methyl 4-chloro-6-methoxynicotinate would likely use a C18 column with a gradient elution of acetonitrile and water. Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore. The retention time of the compound would be highly dependent on the specific chromatographic conditions.

Table 3: Exemplar Chromatographic Conditions for the Analysis of Methyl 4-chloro-6-methoxynicotinate

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Gradient: Acetonitrile/Water | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 254 nm | Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | Isothermal at 30°C | 100°C (1 min), then 10°C/min to 250°C |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of organic compounds like Methyl 4-chloro-6-methoxynicotinate is crucial for its application in chemical synthesis and research. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques widely employed for the separation and quantification of components in a mixture, thereby assessing the purity of a substance.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for analyzing volatile and thermally stable compounds. For Methyl 4-chloro-6-methoxynicotinate, a GC-MS analysis would provide information on its retention time, which is characteristic of the compound under specific chromatographic conditions, and its mass spectrum, which confirms its molecular weight and fragmentation pattern, thus verifying its identity and detecting any volatile impurities.

High-Performance Liquid Chromatography (HPLC) is arguably the most common and versatile technique for the purity assessment of a wide range of pharmaceutical intermediates and fine chemicals. For a compound like Methyl 4-chloro-6-methoxynicotinate, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Detection is typically achieved using an ultraviolet (UV) detector, as the pyridine ring structure in the molecule is chromophoric and will absorb UV light at a specific wavelength. sielc.comservice.gov.uk

The development of an HPLC method for purity assessment would involve the systematic optimization of several parameters to achieve a good resolution between the main compound and any potential impurities, such as starting materials, by-products, or degradation products.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of Methyl 4-chloro-6-methoxynicotinate

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute compounds with varying polarities. |

| Buffer | Formic Acid or Acetic Acid (e.g., 0.1%) | To control the pH and improve peak shape. |

| Flow Rate | 1.0 mL/min | To ensure optimal separation and analysis time. |

| Column Temperature | 25-30 °C | To maintain consistent retention times. |

| Detection | UV at ~270 nm | To detect and quantify the compound and impurities. |

| Injection Volume | 5-10 µL | The amount of sample introduced into the system. |

This table represents a typical starting point for method development and is based on common practices for related pyridine derivatives. Actual parameters would require experimental optimization.

The resulting chromatogram would show a major peak corresponding to Methyl 4-chloro-6-methoxynicotinate and potentially smaller peaks for impurities. The purity is then calculated based on the area percentage of the main peak relative to the total area of all peaks.

Development of Chiral Separation Methods (if applicable to chiral derivatives)

Based on the chemical structure of Methyl 4-chloro-6-methoxynicotinate, the molecule itself is not chiral as it does not possess a stereocenter. Therefore, it exists as a single achiral compound.

Consequently, the development of chiral separation methods for Methyl 4-chloro-6-methoxynicotinate is not applicable. Chiral separation techniques, such as chiral HPLC or chiral GC, are employed only for the separation of enantiomers of a chiral compound. If Methyl 4-chloro-6-methoxynicotinate were to be used as a precursor in the synthesis of a new chiral molecule, then chiral separation methods would become relevant for the resulting chiral product, but not for the starting material itself. There is currently no information in the scientific literature to suggest that chiral derivatives of this specific compound are a focus of such analytical studies.

Theoretical and Computational Studies of Methyl 4 Chloro 6 Methoxynicotinate

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical analysis is a fundamental tool for elucidating the intrinsic properties of a molecule. For Methyl 4-chloro-6-methoxynicotinate, these methods would offer deep insights into its stability, electronic distribution, and predisposition to chemical reactions.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. A DFT study of Methyl 4-chloro-6-methoxynicotinate would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of molecular properties could be calculated.

Should such a study be conducted, the resulting data would likely be presented in a table similar to the hypothetical example below:

Table 1: Hypothetical DFT Calculated Molecular Properties of Methyl 4-chloro-6-methoxynicotinate

| Property | Value | Unit |

|---|---|---|

| Total Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| Mulliken Atomic Charges | Data not available | e |

These calculations would reveal the distribution of electron density across the molecule, highlighting electron-rich and electron-deficient areas, which is crucial for understanding its interactions.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

An FMO analysis of Methyl 4-chloro-6-methoxynicotinate would determine the energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap. A smaller energy gap generally suggests higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical FMO Analysis Data for Methyl 4-chloro-6-methoxynicotinate

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the in-silico exploration of chemical reactions, providing insights into mechanisms and energetics that can be difficult to obtain experimentally.

Simulation of Nucleophilic and Electrophilic Attack Sites

Building upon the insights from FMO analysis and Molecular Electrostatic Potential (MEP) maps, computational simulations can model the approach of various nucleophiles and electrophiles to the Methyl 4-chloro-6-methoxynicotinate molecule. These simulations would identify the most energetically favorable sites for attack. For instance, the chlorine-bearing carbon and the carbonyl carbon would be expected to be primary sites for nucleophilic attack, while the aromatic ring could be susceptible to electrophilic substitution under certain conditions.

Energy Profile Calculations for Key Transformations

For any proposed reaction involving Methyl 4-chloro-6-methoxynicotinate, computational chemistry could be used to calculate the complete energy profile. This involves determining the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Such calculations would be invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Prediction of Physicochemical Properties Relevant to Chemical Transformations

Computational methods can also predict a range of physicochemical properties that are essential for planning and executing chemical transformations. These properties influence a compound's solubility, reactivity, and ease of handling in a laboratory setting. While experimental data is the gold standard, computational predictions provide valuable estimates, especially for novel or uncharacterized compounds.

For Methyl 4-chloro-6-methoxynicotinate, a number of properties could be computationally predicted.

Table 3: Computationally Predicted Physicochemical Properties of Methyl 4-chloro-6-methoxynicotinate

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 201.61 | - |

| LogP | Data not available | - |

| pKa | Data not available | - |

Acidity and Basicity (pKa) Predictions of Related Functional Groups

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid in a solution. For a molecule like Methyl 4-chloro-6-methoxynicotinate, the pKa values associated with its functional groups are critical for understanding its solubility, membrane permeability, and interactions with biological targets. nih.gov The primary functional group influencing the acid-base properties of this compound is the pyridine (B92270) nitrogen, which imparts basic character.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict pKa values. bas.bgpusan.ac.kr These calculations often involve thermodynamic cycles that combine gas-phase energy calculations with a solvation model to simulate the aqueous environment. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and solvation model. acs.orgresearchgate.net For pyridine derivatives, methods such as B3LYP, M06-2X, and WB97XD have been shown to provide results that correlate well with experimental data. bas.bgacs.org

The basicity of the pyridine nitrogen in Methyl 4-chloro-6-methoxynicotinate is modulated by the electronic effects of its substituents: the chloro, methoxy (B1213986), and methyl nicotinate (B505614) groups.

Chloro Group: As an electron-withdrawing group (via induction), the chlorine atom at the 4-position decreases the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom. This results in a lower pKa value compared to unsubstituted pyridine.

Methyl Ester Group: The methyl nicotinate group at the 3-position is electron-withdrawing, further contributing to the decrease in the basicity of the pyridine nitrogen.

| Compound | Substituent(s) | Computational Method | Predicted pKa (Water) | Experimental pKa (Water) | Reference |

|---|---|---|---|---|---|

| Pyridinium | -H | B3LYP/CPCM | 5.77 | 5.23 | researchgate.net |

| Nicotinamide | 3-CONH₂ | WB97XD/6-31+Gdp | 3.35 | 3.35 | bas.bg |

| 4-Chloropyridinium (related) | 4-Cl | Not specified | - | 3.83 | N/A |

| 2-Methoxypyridinium (related) | 2-OCH₃ | Not specified | - | 3.28 | N/A |

| 3-Pyridinecarboxylic acid | 3-COOH | AM1/COSMO | 4.92 | 4.85 | mdpi.com |

Bond Dissociation Energies and Stability Assessments

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. stackexchange.com It is a direct measure of bond strength and provides critical information about a molecule's thermal stability and potential reaction pathways. High BDE values indicate strong bonds and greater molecular stability. Computational methods like G3B3 and B3LYP are frequently used to calculate BDEs for complex molecules. nih.gov

For Methyl 4-chloro-6-methoxynicotinate, the key bonds influencing its stability and reactivity are the C-Cl bond, the C-O bonds of the methoxy and ester groups, and the bonds of the pyridine ring.

C-Cl Bond: The carbon-chlorine bond is often a site of reactivity in aromatic halides. Theoretical studies on chloropyridines and other chloro-heterocycles show that the BDE of a C-Cl bond is influenced by its position on the ring. nih.gov Generally, C-Cl bonds at positions alpha to the ring nitrogen (positions 2 and 6) are weaker than those at other positions. For dichloropyrimidines, C-Cl BDEs are typically in the range of 93-100 kcal/mol. nih.gov The C4-Cl bond in Methyl 4-chloro-6-methoxynicotinate is expected to have a BDE in this range, making it a potential site for nucleophilic substitution or cross-coupling reactions.

C-O (Methoxy) Bond: The bond between the pyridine ring and the methoxy group (C6-O) is generally strong. The stability of methoxy groups on pyridine rings has been noted in studies focused on improving the metabolic stability of drug candidates, where replacement of other groups with a methoxy group led to significant improvements. nih.gov This suggests a relatively high BDE for the C-O bond, making it less prone to cleavage under typical conditions compared to the C-Cl bond.

Computational analyses provide quantitative estimates of these bond strengths, allowing for a comparative assessment of the molecule's stability.

| Compound | Bond Position | Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine (B141910) | C2-Cl | G3B3 | 94.6 | nih.gov |

| 4-Chloropyrimidine | C4-Cl | G3B3 | 97.8 | nih.gov |

| 5-Chloropyrimidine | C5-Cl | G3B3 | 99.5 | nih.gov |

| 2-Chloropyrazine | C2-Cl | G3B3 | 93.3 | nih.gov |

| Chlorobenzene | C-Cl | G3B3 | 99.0 | nih.gov |

Emerging Research Areas and Future Perspectives for Methyl 4 Chloro 6 Methoxynicotinate

Exploration of Photochemical and Electrochemical Transformations

The presence of a chloro-substituent on the pyridine (B92270) ring of Methyl 4-chloro-6-methoxynicotinate opens up possibilities for photochemical and electrochemical manipulations.

Photochemical Transformations: Research on halopyridines has shown that the carbon-halogen bond can be susceptible to photochemical cleavage. While specific studies on Methyl 4-chloro-6-methoxynicotinate are not extensively documented, the general reactivity of chloropyridines suggests potential for photo-induced substitution or reduction reactions. The methoxy (B1213986) and nicotinate (B505614) ester groups can influence the excited-state properties of the molecule, potentially leading to unique reactivity patterns under UV or visible light irradiation. Future research could explore these transformations to synthesize novel derivatives that are not easily accessible through traditional thermal reactions.

Electrochemical Transformations: The electrochemical reduction of pyridine derivatives is a well-established field. researchgate.net In the case of Methyl 4-chloro-6-methoxynicotinate, the chloro group can be targeted for electrochemical reduction, leading to the corresponding dechlorinated product. This process can be a green alternative to chemical reduction methods. Furthermore, the pyridine ring itself can undergo electrochemical reduction or oxidation, offering pathways to functionalized dihydropyridines or pyridinium (B92312) salts, which are valuable intermediates in organic synthesis. researchgate.net The influence of the methoxy and ester functionalities on the reduction potentials and reaction pathways presents an interesting area for future investigation.

Applications in Supramolecular Chemistry and Crystal Engineering

The structural features of Methyl 4-chloro-6-methoxynicotinate, including the pyridine nitrogen, methoxy group, and ester functionality, make it an attractive candidate for applications in supramolecular chemistry and crystal engineering.

These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which are the driving forces for the self-assembly of molecules into well-defined supramolecular architectures. The ability to form such ordered structures is crucial for the design of new materials with specific properties. While the crystal structure of Methyl 4-chloro-6-methoxynicotinate itself is not widely reported in publicly available literature, studies on related nicotinic acid esters and methoxypyridine derivatives demonstrate their propensity to form intricate crystalline networks. researchgate.nettandfonline.com Future work could focus on co-crystallization of this compound with other molecules to create novel multi-component crystals with tailored functionalities.

Development of Biocatalytic Approaches for Synthesis and Modification

Biocatalysis is increasingly recognized as a powerful tool for sustainable and selective chemical synthesis. researchgate.netrsc.org The development of biocatalytic methods for the synthesis and modification of Methyl 4-chloro-6-methoxynicotinate represents a promising research direction.

Enzymes could be employed for the selective synthesis of this molecule, potentially offering advantages in terms of stereoselectivity and environmental impact over traditional chemical methods. Moreover, enzymes could be used to modify the existing structure of Methyl 4-chloro-6-methoxynicotinate. For instance, hydrolases could selectively hydrolyze the ester group, while other enzymes might be capable of modifying the pyridine ring or the methoxy group. The application of biocatalysis in the synthesis of pyridine derivatives is an active area of research, and extending these methodologies to this specific compound could unlock new synthetic routes and novel derivatives. researchgate.netacs.org

Unexplored Chemical Space and Derivatization Strategies

The reactivity of the chloro and methoxy groups, as well as the ester functionality, provides a platform for extensive derivatization of Methyl 4-chloro-6-methoxynicotinate. Exploring this unexplored chemical space can lead to the discovery of new compounds with potentially interesting biological or material properties.

The chlorine atom at the 4-position is a key site for nucleophilic aromatic substitution reactions. chempanda.com This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, leading to a diverse library of new nicotinic acid derivatives. The methoxy group can potentially be cleaved to the corresponding hydroxypyridine, which opens up another avenue for derivatization. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. google.com

| Functional Group | Potential Derivatization Reaction | Resulting Compound Class |

| 4-Chloro | Nucleophilic Aromatic Substitution | 4-substituted-6-methoxynicotinates |

| 6-Methoxy | Ether Cleavage | 6-Hydroxy-4-chloronicotinates |

| 3-Ester | Hydrolysis followed by Amidation | 4-chloro-6-methoxynicotinamides |

Integration into Materials Science Research (as a building block for advanced materials)

The classification of Methyl 4-chloro-6-methoxynicotinate as a "heterocyclic building block" by chemical suppliers highlights its potential in materials science. bldpharm.com Pyridine-based structures are integral components of many functional materials, including polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). nih.gov

The distinct electronic properties conferred by the nitrogen atom in the pyridine ring, along with the potential for functionalization at multiple sites, make this compound a versatile precursor for the synthesis of advanced materials. For example, the pyridine nitrogen can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. The aromatic ring system can be incorporated into conjugated polymers for applications in organic electronics. Derivatization of the molecule, as discussed previously, can be used to tune the properties of the resulting materials. While specific examples of the integration of Methyl 4-chloro-6-methoxynicotinate into advanced materials are not yet prevalent in the literature, the foundational knowledge of pyridine chemistry suggests a promising future in this domain.

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-6-methoxynicotinate, and what experimental conditions are critical for reproducibility?

Methodological Answer: A common synthetic approach involves nucleophilic substitution or halogenation of nicotinate precursors. For example, phosphoryl chloride (POCl₃) in dichloromethane at elevated temperatures (e.g., 85°C) with tetramethylammonium chloride as a catalyst can introduce chlorine to the pyridine ring . Key parameters include reaction time (5–7 hours), stoichiometric control of reagents, and inert atmosphere to prevent hydrolysis. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is critical to achieve >95% purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing Methyl 4-chloro-6-methoxynicotinate?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm substitution patterns. The methoxy group (δ ~3.9 ppm) and ester carbonyl (δ ~165–170 ppm) are diagnostic .

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water mobile phases coupled with mass spectrometry (ESI+) validate molecular weight (MW: 201.61 g/mol) and detect impurities .

- X-ray Crystallography: Single-crystal diffraction (using SHELX software) resolves stereochemical ambiguities, though crystallization may require slow evaporation from nonpolar solvents .

Q. How should researchers optimize storage conditions to ensure compound stability?

Methodological Answer: Store at 0–6°C in airtight, amber vials under nitrogen to prevent photodegradation and hydrolysis. Stability tests (via periodic HPLC analysis) over 6–12 months are recommended. Analogous compounds (e.g., methyl nicotinoyl acetate) degrade rapidly at room temperature in humid environments, emphasizing the need for desiccants .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of Methyl 4-chloro-6-methoxynicotinate?

Methodological Answer: Employ hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Basis sets (e.g., 6-31G*) and solvent effects (PCM model) improve accuracy for dipole moments and charge distribution . Validate computational results against experimental UV-Vis spectra (λmax ~260–280 nm) and redox potentials (cyclic voltammetry).

Q. What strategies resolve contradictions in reaction yield data during scale-up synthesis?

Methodological Answer: Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature gradients, mixing efficiency). For example, pilot-scale reactions may require adjusted catalyst loading (tetramethylammonium chloride) or slower reagent addition to mitigate exothermic side reactions . Statistical tools (ANOVA) and sensitivity analysis quantify parameter interactions. Replicate small-scale trials under controlled conditions to isolate variability sources .

Q. How can structure-activity relationships (SAR) guide the design of nicotinate analogs with enhanced bioactivity?

Methodological Answer:

- Substitution Patterns: Compare Methyl 4-chloro-6-methoxynicotinate with derivatives like 6-methylnicotinic acid or 4-methylnicotinic acid hydrochloride to assess steric/electronic effects on receptor binding .

- Computational Docking: Use AutoDock or Schrödinger Suite to simulate interactions with target enzymes (e.g., kinases). Correlate binding affinity (ΔG) with experimental IC₅₀ values from enzyme inhibition assays.

Q. What crystallographic challenges arise when analyzing Methyl 4-chloro-6-methoxynicotinate, and how are they addressed?

Methodological Answer: Small-molecule crystals often exhibit twinning or weak diffraction due to flexible methoxy/ester groups. Optimize crystallization via vapor diffusion (e.g., ether into dichloromethane). Use SHELXL for refinement, applying restraints to Cl and O atoms to stabilize thermal parameters. For low-resolution data (<1.0 Å), merge multiple datasets or employ synchrotron radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.